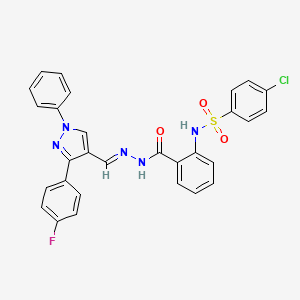
iodocopper;tetrabutylazanium;diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its white to faint yellow powder or chunk appearance and has a molecular weight of 1119.64 g/mol . It is primarily used as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodocopper; tetrabutylazanium; diiodide typically involves the reaction of copper(I) iodide with tetrabutylammonium iodide. The reaction is carried out in an organic solvent such as acetonitrile under inert conditions to prevent oxidation . The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of iodocopper; tetrabutylazanium; diiodide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Iodocopper; tetrabutylazanium; diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper compounds.
Reduction: It can be reduced to form copper(0) species.
Substitution: The iodide ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines or amines as ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) iodide, while reduction can produce metallic copper .
Scientific Research Applications
Iodocopper; tetrabutylazanium; diiodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in the synthesis of 1,4-disubstituted 1,2,3-triazoles via three-component click reactions.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which iodocopper; tetrabutylazanium; diiodide exerts its effects involves the coordination of the copper center with various ligands. This coordination facilitates the activation of substrates and promotes catalytic reactions. The molecular targets and pathways involved include the formation of copper-ligand complexes that enhance the reactivity of the copper center .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium diiodocuprate(I): Similar in structure but with different ligand coordination.
Tetrabutylammonium diiodoaurate(I): Contains gold instead of copper, leading to different reactivity and applications.
Tetrabutylammonium diiodoplatinate(II): Contains platinum and exhibits distinct catalytic properties.
Uniqueness
Iodocopper; tetrabutylazanium; diiodide is unique due to its specific coordination environment and the presence of copper, which imparts distinct catalytic properties. Its ability to facilitate a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C32H72Cu2I4N2 |
|---|---|
Molecular Weight |
1119.6 g/mol |
IUPAC Name |
iodocopper;tetrabutylazanium;diiodide |
InChI |
InChI=1S/2C16H36N.2Cu.4HI/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;/h2*5-16H2,1-4H3;;;4*1H/q4*+1;;;;/p-4 |
InChI Key |
AVVGGLORWAVEFH-UHFFFAOYSA-J |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[Cu]I.[Cu]I.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12054254.png)



![4-{3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-YL}pyridine hydrate](/img/structure/B12054279.png)
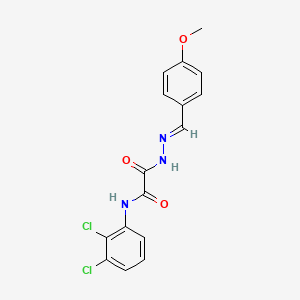
![(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12054297.png)
![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate](/img/structure/B12054304.png)
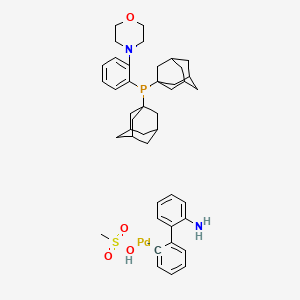
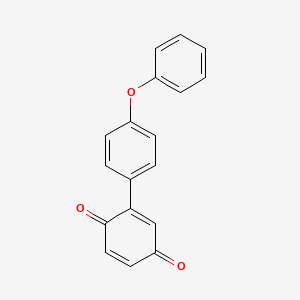
![Propanedinitrile, [(5-bromo-2-furanyl)methylene]-](/img/structure/B12054316.png)
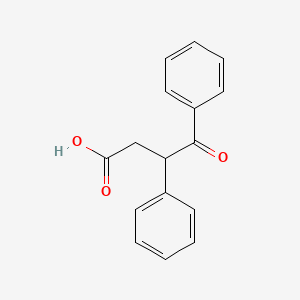
![4-[(4-iodophenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12054326.png)
